2-Pyrazol-1-yl-acrylic acid ethyl ester
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Overview
Description
2-Pyrazol-1-yl-acrylic acid ethyl ester is an organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazol-1-yl-acrylic acid ethyl ester typically involves the reaction of pyrazole with ethyl acrylate under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the pyrazole to the acrylate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyrazol-1-yl-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ester group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-Pyrazol-1-yl-acrylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity and versatility make it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its derivatives find applications in various industrial processes and products.
Mechanism of Action
The mechanism of action of 2-Pyrazol-1-yl-acrylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, resulting in antimicrobial effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A pyrazole derivative with similar structural features but different substituents.
1-Phenyl-3-methyl-1H-pyrazole: Another pyrazole compound with a phenyl group attached to the pyrazole ring.
Pyrazole-4-carboxylic acid: A pyrazole derivative with a carboxylic acid group.
Uniqueness
2-Pyrazol-1-yl-acrylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ester group allows for various chemical modifications, while the pyrazole ring provides a stable and versatile scaffold for further functionalization. This combination makes it a valuable compound in synthetic chemistry and drug discovery.
Properties
Molecular Formula |
C8H10N2O2 |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
ethyl 2-pyrazol-1-ylprop-2-enoate |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7(2)10-6-4-5-9-10/h4-6H,2-3H2,1H3 |
InChI Key |
JKWFHDKBPTXCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)N1C=CC=N1 |
Origin of Product |
United States |
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